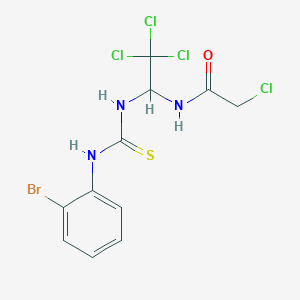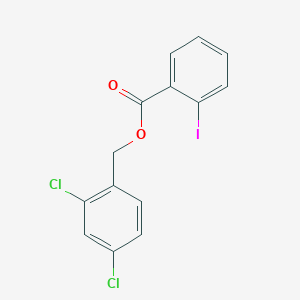
4-(4-(Allyloxy)benzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(Allyloxy)benzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an allyloxybenzoyl group, a fluorophenyl group, and a hydroxy-pyrrolone core, making it an interesting subject for chemical studies.
Métodos De Preparación
The synthesis of 4-(4-(Allyloxy)benzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one involves multiple steps, typically starting with the preparation of the core pyrrolone structure. This can be achieved through a series of condensation reactions, followed by the introduction of the allyloxybenzoyl and fluorophenyl groups under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols or other reduced forms.
Substitution: The allyloxy and fluorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigating its pharmacological properties and potential therapeutic uses.
Industry: Exploring its use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the hydroxy and allyloxy groups allows it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity. The fluorophenyl group may also play a role in enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar compounds include other pyrrolone derivatives with different substituents. For example:
- 4-(4-(Methoxy)benzoyl)-5-(3-chlorophenyl)-3-hydroxy-1-(2-ethoxyethyl)-1H-pyrrol-2(5H)-one
- 4-(4-(Ethoxy)benzoyl)-5-(3-bromophenyl)-3-hydroxy-1-(2-propoxyethyl)-1H-pyrrol-2(5H)-one These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and potential applications. The unique combination of allyloxy, fluorophenyl, and hydroxy groups in 4-(4-(Allyloxy)benzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one makes it distinct and potentially more versatile in various applications.
Propiedades
Número CAS |
618077-34-2 |
|---|---|
Fórmula molecular |
C23H22FNO5 |
Peso molecular |
411.4 g/mol |
Nombre IUPAC |
(4E)-5-(3-fluorophenyl)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H22FNO5/c1-3-12-30-18-9-7-15(8-10-18)21(26)19-20(16-5-4-6-17(24)14-16)25(11-13-29-2)23(28)22(19)27/h3-10,14,20,26H,1,11-13H2,2H3/b21-19+ |
Clave InChI |
YFBDAPIIGURZDC-XUTLUUPISA-N |
SMILES isomérico |
COCCN1C(/C(=C(/C2=CC=C(C=C2)OCC=C)\O)/C(=O)C1=O)C3=CC(=CC=C3)F |
SMILES canónico |
COCCN1C(C(=C(C2=CC=C(C=C2)OCC=C)O)C(=O)C1=O)C3=CC(=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-chlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12027168.png)
![[4-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12027169.png)
![2-Chloro-N'-{6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanoyl}benzohydrazide](/img/structure/B12027174.png)


![N'-[(E)-1-(4-bromophenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B12027187.png)
![(5E)-3-[4-(4-Morpholinyl)-4-oxobutyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12027191.png)


![allyl 2-{3-(4-butoxybenzoyl)-4-hydroxy-2-[4-(isopentyloxy)-3-methoxyphenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12027222.png)
